5-Desmethyl-3-methyl Leflunomide

Pharmaceutical Quality Control Analytical Method Validation Regulatory Compliance

Pharmaceutical QC laboratories often face method specificity failures when quantifying Leflunomide EP Impurity E due to inadequate reference standards. This positional isomer (3-methylisoxazole-4-carboxamide) provides distinct chromatographic retention for accurate peak identification in stability-indicating HPLC methods per ICH Q2(R1). • Supplied with comprehensive CoA; essential for ANDA/DMF batch release testing • Enables validated RP-HPLC quantification at regulatory thresholds (ICH Q3A/B) • Differentiated retention time vs. Leflunomide and Teriflunomide for system suitability Global shipping with full characterization data package.

Molecular Formula C12H9F3N2O2
Molecular Weight 270.21 g/mol
CAS No. 208401-20-1
Cat. No. B122998
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Desmethyl-3-methyl Leflunomide
CAS208401-20-1
Synonyms3-Methyl-N-[4-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide;  _x000B_N-[4-(Trifluoromethyl)phenyl]-3-methylisoxazole-4-carboxamide; 
Molecular FormulaC12H9F3N2O2
Molecular Weight270.21 g/mol
Structural Identifiers
SMILESCC1=NOC=C1C(=O)NC2=CC=C(C=C2)C(F)(F)F
InChIInChI=1S/C12H9F3N2O2/c1-7-10(6-19-17-7)11(18)16-9-4-2-8(3-5-9)12(13,14)15/h2-6H,1H3,(H,16,18)
InChIKeySNUBGILHVSSQAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Desmethyl-3-methyl Leflunomide Reference Standard


5-Desmethyl-3-methyl Leflunomide (CAS: 208401-20-1) is the 3-methyl positional isomer of the disease-modifying antirheumatic drug (DMARD) Leflunomide . It is formally recognized as Leflunomide EP Impurity E and Teriflunomide Impurity 1 [1]. This compound is not an active pharmaceutical ingredient but a structurally characterized reference standard, supplied with detailed Certificates of Analysis for use in pharmaceutical quality control (QC), analytical method development, and regulatory submissions (e.g., ANDA, DMF) .

Why 5-Desmethyl-3-methyl Leflunomide Is Irreplaceable


5-Desmethyl-3-methyl Leflunomide possesses a distinct 3-methylisoxazole-4-carboxamide structure that confers unique physicochemical and analytical properties compared to the parent drug Leflunomide (5-methylisoxazole-4-carboxamide) and the active metabolite A771726/Teriflunomide . Critically, this positional isomerism results in differential chromatographic retention times essential for peak identification and quantification in stability-indicating HPLC methods [1]. Substituting this compound with generic Leflunomide or Teriflunomide in an analytical method would compromise method specificity, lead to inaccurate impurity quantification, and ultimately fail to meet regulatory requirements for pharmaceutical quality control [2].

5-Desmethyl-3-methyl Leflunomide: Analytical Evidence


Regulatory Designation as Sole EP Impurity E

5-Desmethyl-3-methyl Leflunomide is uniquely designated as 'Leflunomide EP Impurity E' in the European Pharmacopoeia and 'Teriflunomide Impurity 1' in various regulatory filings [1]. This contrasts with other structurally related impurities, such as Leflunomide Impurity A, B, C, or D, which are listed with different chemical identifiers and retention characteristics [2]. The specific EP designation mandates the use of this exact compound as a reference standard for any analytical method claiming compliance with the Leflunomide or Teriflunomide monographs.

Pharmaceutical Quality Control Analytical Method Validation Regulatory Compliance

Validated RP-HPLC Linearity and LOQ

A validated RP-HPLC method for the quantification of Teriflunomide Impurity 1 (5-Desmethyl-3-methyl Leflunomide) in drug product has been established [1]. The method demonstrates a linear calibration range of 0.252–3.783 µg/mL with a limit of quantitation (LOQ) of 0.250 µg/mL [1]. In contrast, the same method quantifies the active pharmaceutical ingredient (Teriflunomide) over a linear range of 0.079–1.484 µg/mL with an LOQ of 0.080 µg/mL [1]. This distinct linear range and LOQ for the impurity relative to the API are critical for accurate impurity monitoring at trace levels.

Analytical Method Validation RP-HPLC Impurity Profiling

Melting Point vs. Active Metabolite

The compound exhibits a specific melting point of 140-145°C . This contrasts with the active metabolite Teriflunomide (A771726), which has a reported melting point of 229-233°C . This >80°C difference in melting point is a key physical characteristic used to confirm identity and assess purity during reference standard qualification. Additionally, the compound is soluble in methanol .

Physicochemical Characterization Reference Standard Purity Stability

Long-Term Storage Requirements

To maintain its integrity as a reference standard, 5-Desmethyl-3-methyl Leflunomide requires specific storage conditions. Long-term storage at -20°C under an inert atmosphere is recommended . Alternatively, storage at 2-8°C in a tightly closed container is also specified for general use . These defined storage requirements are crucial for ensuring the compound's stability and preventing degradation, which is essential for its continued use in quantitative analytical methods over time. In contrast, the parent drug Leflunomide tablets are typically stored at controlled room temperature (20-25°C) [1].

Stability Studies Reference Material Storage Shelf-Life

Purity Specification for Quantification

Commercially available reference standards of 5-Desmethyl-3-methyl Leflunomide are supplied with a guaranteed purity of Not Less Than (NLT) 98% . This is a critical specification that ensures the reference material is suitable for its intended use as a calibrator or system suitability standard in quantitative analytical methods. While the active pharmaceutical ingredients Leflunomide and Teriflunomide are also produced to high purity (e.g., >99%), the defined 98% purity for this impurity standard is a verifiable, batch-specific quality attribute that is documented in its Certificate of Analysis (CoA) .

Reference Standard Purity Quality Control Analytical Method Validation

5-Desmethyl-3-methyl Leflunomide: Application Scenarios


Impurity Profiling in Drug Products

Use 5-Desmethyl-3-methyl Leflunomide as a primary reference standard for the identification, system suitability testing, and quantification of Impurity E in Leflunomide drug substance and Impurity 1 in Teriflunomide drug product. The validated RP-HPLC method [1] provides a specific linear range and LOQ for this impurity, enabling accurate monitoring at regulatory thresholds. This is essential for batch release testing, stability studies, and ensuring product safety and efficacy.

Regulatory Method Development and Validation

Employ the compound as a key component in the development and validation of stability-indicating analytical methods (e.g., HPLC, UPLC) for ANDA and DMF submissions . The distinct chromatographic retention time and unique spectral properties of this impurity allow for the demonstration of method specificity and the accurate resolution from the API and other impurities, which is a core requirement of ICH Q2(R1) and ICH Q3A/B guidelines.

Forced Degradation and Impurity Fate Mapping

Utilize 5-Desmethyl-3-methyl Leflunomide as a marker in forced degradation studies (e.g., oxidative, thermal, photolytic) of Leflunomide and Teriflunomide formulations. Its presence as a specific degradation product [1] helps researchers establish degradation pathways, identify critical process parameters, and set appropriate specification limits for known impurities, directly supporting shelf-life determination and packaging recommendations.

System Suitability and Instrument Qualification

Incorporate the compound into system suitability mixtures to assess and document chromatographic system performance prior to analytical runs. Its specific elution time and resolution from other peaks in the method described by Shah et al. [1] serve as a sensitive indicator of column performance, mobile phase composition, and overall system reliability, a critical step in ensuring data integrity for GMP environments.

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